molecular formula C9H18N2O B1477535 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine CAS No. 2097984-16-0

1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine

Cat. No. B1477535
CAS RN: 2097984-16-0
M. Wt: 170.25 g/mol
InChI Key: HRHBBQOTYCIQIL-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine (CPMTH) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of hydrazine and has a cyclopropylmethyl group attached to the nitrogen atom of the hydrazine. CPMTH has been used in the synthesis of various biologically active compounds, as well as in the study of enzyme catalysis and protein folding. Additionally, it has been used as a building block for the synthesis of peptides, peptidomimetics, and other organic molecules.

Scientific Research Applications

Transformation with Hydrazines

The study on the transformation of n-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide with hydrazines highlights the conversion of 2H-Pyran-2-one derivatives into N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides and (E)-α,β-didchydro-a-amino acid derivatives, showcasing the reactivity of pyran derivatives with hydrazines (Vranicar, Polanc, & Kočevar, 2003).

Antibacterial Heterocyclic Compounds

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed to develop new antibacterial agents, involving the reaction of a precursor with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. This research signifies the potential of hydrazine derivatives in creating compounds with significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Pyrazoles

Research on ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate's reaction with substituted hydrazines demonstrates the creation of regioisomeric 3- and 5-substituted pyrazoles, indicating the versatility of hydrazines in synthesizing pyrazole derivatives (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Polyazanaphthalenes Synthesis

The conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into diverse derivatives, such as 1,6-diazanaphthalene and pyrano-pyrazole, through reactions with hydrazine hydrate and other reagents, illustrates the potential of hydrazines in synthesizing complex heterocyclic structures (Harb, Hesien, Metwally, & Elnagdi, 1989).

properties

IUPAC Name

1-(cyclopropylmethyl)-1-(oxan-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-11(7-8-1-2-8)9-3-5-12-6-4-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHBBQOTYCIQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(C2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 2
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 3
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 4
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 5
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 6
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine

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